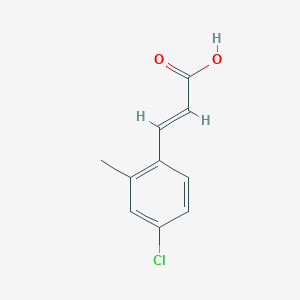
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid is an organic compound belonging to the class of acrylic acids It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is conjugated with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid typically involves the reaction of 4-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-(4-chloro-2-methylphenyl)propanol.
Substitution: Formation of 3-(4-aminophenyl)acrylic acid or 3-(4-thiophenyl)acrylic acid.
Scientific Research Applications
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but its effects are attributed to its ability to modulate biochemical processes at the cellular level.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the acrylic acid moiety.
3-(4-Methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of a chloro group.
4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of an acrylic acid.
Uniqueness: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid is unique due to its combination of a chloro and methyl group on the phenyl ring with an acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-3-(4-chloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
ALQRJTBEKVHVBW-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















